2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a morpholine ring, a methoxy group, and a dihydropyridine structure
Preparation Methods
The synthesis of 2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Scientific Research Applications
2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The morpholine ring and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other morpholine-containing molecules and dihydropyridine derivatives. For example:
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound shares the morpholine and methoxy groups but differs in its overall structure and biological activity.
Morpholine derivatives: These compounds are widely studied for their pharmacological properties and can serve as a basis for comparison in terms of activity and synthesis.
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O5/c1-26-17-5-3-15(4-6-17)21-20(25)14-23-13-19(27-2)18(24)11-16(23)12-22-7-9-28-10-8-22/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,21,25) |
InChI Key |
GNDKSTPJHSJYRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.